molecular formula C12H17NO3S B2778207 N-(2-methoxyphenethyl)cyclopropanesulfonamide CAS No. 1203087-24-4

N-(2-methoxyphenethyl)cyclopropanesulfonamide

Cat. No.: B2778207
CAS No.: 1203087-24-4
M. Wt: 255.33
InChI Key: SNFSJWHUIHAGOD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)cyclopropanesulfonamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a sulfonamide group, with a 2-methoxyphenethyl substituent. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-methoxyphenethyl)cyclopropanesulfonamide can be synthesized through nucleophilic substitution and amidation reactions. One common method involves the reaction of 2-methoxyphenethylamine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may also be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of 2-methoxyphenylacetic acid.

    Reduction: Formation of N-(2-methoxyphenethyl)amine.

    Substitution: Formation of 4-nitro-2-methoxyphenethylcyclopropanesulfonamide.

Scientific Research Applications

N-(2-methoxyphenethyl)cyclopropanesulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenethyl)cyclopropanesulfonamide: Similar structure but with the methoxy group at the 4-position.

    N-(2-methoxyphenethyl)cyclopropanesulfonamide analogs: Variants with different substituents on the aromatic ring or modifications to the cyclopropane ring.

Uniqueness

This compound is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. The combination of the cyclopropane ring and sulfonamide group also imparts distinct stability and reactivity characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-12-5-3-2-4-10(12)8-9-13-17(14,15)11-6-7-11/h2-5,11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFSJWHUIHAGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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